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Executive Summary
Neocarrabiose-4-sulfate (

-D-Gal

-43-(1

4)-3,6-anhydro-D-Gal

) is the fundamental repeating disaccharide unit of

-carrageenan. In drug development—particularly for antiviral and anticoagulant applications—
verifying the sulfation pattern and glycosidic linkage of this moiety is critical.

While Mass Spectrometry (MS) provides molecular weight, it often fails to distinguish between
sulfation regioisomers (e.g., 2-sulfate vs. 4-sulfate). Standard 1D

H NMR suffers from severe signal overlap in the carbohydrate "bulk region” (3.5-4.5 ppm).

This guide details the structural confirmation of neocarrabiose sulfate using Homonuclear
Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). We
compare this 2D approach against traditional methods and provide a self-validating
experimental protocol.
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Part 1: Comparative Analysis (Why 2D NMR?)

The following table contrasts the efficacy of 2D NMR (COSY/HSQC) against standard 1D

H NMR and MS for sulfated disaccharide analysis.

ble 1: Techni [ : :

e Mass Spectrometry 2D NMR (COSY +
Feature
H NMR (MS) HSQC)
) Purity check, Molecular Weight Atom-specific
Primary Output ) o
Anomeric ID (MW) connectivity
] ) Difficult (Peak Indirect Definitive (Deshielding
Sulfation Site ID ) )
overlap) (Fragmentation) shifts)
Partial ( Complete (
Stereochemistry Vs None _coupling +
coupling) correlations)
) Low (Crowded 3.5-4.5 ) High (Dispersed in
Resolution High (m/z)
ppm) C dimension)
5-10 mg (for optimal
Sample Requirement ~1-2 mg <0.1 mg

C detection)

The "Overlap" Problem

In 1D NMR, the ring protons (H2, H3, H4, H5) of galactose residues cluster between 3.5 and

4.2 ppm. Without 2D correlation, assigning the specific H4 proton attached to the sulfate group

is speculative. HSQC resolves this by spreading these signals into the carbon dimension,

where the sulfated carbon (C4) and the anhydro-bridge carbons are distinct.

Part 2: Experimental Protocol

This protocol is designed for the structural elucidation of
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-neocarrabiose-4-sulfate.

Sample Preparation

e Solvent: Dissolve 5-10 mg of the oligosaccharide in 0.6 mL of Deuterium Oxide (D
0, 99.96% D).
» Lyophilization: Exchange the sample twice with D

O and lyophilize to remove exchangeable hydroxyl protons (OH) and reduce the HDO
(water) signal.

¢ Internal Standard: Add 1

L of 1% TSP (trimethylsilylpropanoic acid) or DSS as a chemical shift reference (
0.00 ppm).

e Tube: Transfer to a high-precision 5 mm NMR tube.

Instrument Parameters (600 MHz recommended)

o Temperature: 298 K (25°C) or 338 K (65°C) to shift the water peak if it obscures anomeric
signals.

e 1D

H: Pulse angle 30°, relaxation delay (D1)
2s.

e 2D COSY (gCOSY):
o Matrix: 2048 (F2) x 256 (F1).
o Scans: 8-16 per increment.

o Goal: Trace the scalar coupling network (H1

H2
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H3...).
e 2D HSQC (
H-
C):
o Matrix: 2048 (F2) x 256 (F1).

o Optimization: Set coupling constant

=145 Hz.

o Goal: Correlate protons to their attached carbons.[1]

Part 3: Data Interpretation & Structural Logic
The structural confirmation relies on identifying two distinct spin systems: the G4S unit (
-D-galactose-4-sulfate) and the DA unit (3,6-anhydro-

-D-galactose).

The Logic Workflow

The following diagram illustrates the decision process for assigning the structure based on
spectral data.

© 2026 BenchChem. All rights reserved. 4/11 Tech Support


https://www.mdpi.com/2227-9717/12/11/2610
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Start: 1D Proton Spectrum

Identify Anomeric Protons (H1)
(4.5 -5.5 ppm)

Split into Spin Systems

Signal A: ~4.6 ppm (Doublet) Signal B: ~5.1 ppm (Broad Singlet)
Likely beta-Gal Likely alpha-AnGal

: !

COSY Walk: H1 -> H2 -> H3 -> H4 COSY Walk: H1 -> H2 -> H3...

HSQC Check: C3/C6

Check H4 Chemical Shift Unique Anhydro Shifts?

H4 Downfield (~4.8 ppm)? C1 ~95ppm, C3/C6 Bridge
YES = 4-Sulfate Confirmed YES = 3,6-Anhydro Confirmed

Structure Confirmed:
Kappa-Neocarrabiose

Click to download full resolution via product page

Figure 1: Logic flow for assigning neocarrabiose sulfate using NMR data.
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Key Assignments (Reference Data)

Use the table below to validate your experimental shifts. Deviations of
0.05 ppm (

H) or

1.0 ppm (

C) are acceptable depending on concentration and temperature.

Table 2: Characteristic Chemical Shifts (
» ppm) for

-Neocarrabiose Sulfate
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Resid bosi Diagnostic
esidue osition

H (ppm) C (ppm) Feature
G4s ( -anomeric config

1 4.60 105.4 (Large
-D-Gal-4S)
~7-8 Hz)

2 3.65 73.0
3 3.78 76.5

Deshielded by
4 4.80 76.5 Sulfate (vs ~4.1

in unsulfated)

5 3.75 77.0
6 3.70 63.5
-anomeric config
DA (3,6-An-Gal) 1 5.11 95.0 (Broad
singlet/Small
coupling)
2 4.10 72.0
Part of anhydro
3 4.50 83.0 _
bridge
Linkage site
4 4.20 80.0 o
(Glycosidic bond)
5 4.60 78.0
High field shift
6 4.25 71.5 typical of 3,6-

anhydro bridge

(Data derived from consensus of Van de Velde et al. [1] and Jouanneau et al. [2])
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Step-by-Step Confirmation Analysis

Step 1: The Anomeric Region (HSQC) Locate the two cross-peaks in the anomeric region (
H 4.5-5.5 ppm/
C 90-105 ppm).
» Observation: You should see one signal at
511/
95.0. This low-field proton / high-field carbon is characteristic of the
-anomer of the 3,6-anhydrogalactose (DA) unit.

e Observation: The second signal at

4.60/
105.4 indicates the

-anomer of the Galactose (G4S) unit.

Step 2: Tracing the G4S Unit (COSY) Start at G4S-H1 (4.60 ppm). Follow the COSY cross-
peaks:

e H1 correlates to H2 (~3.65).
e H2 correlates to H3 (~3.78).
e H3 correlates to H4.

 Critical Check: The H4 proton will appear significantly downfield at ~4.80 ppm. In unsulfated
galactose, H4 appears near 4.1 ppm. This +0.7 ppm shift is the definitive proof of sulfation at
position 4.

Step 3: Confirming the Anhydro Bridge (HSQC) The 3,6-anhydro ring creates a unique bicyclic
rigidity.

e Check the carbon chemical shifts for the DA unit.
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e C3(~83 ppm) and C6 (~71.5 ppm) are chemically distinct from standard galactose. The
HSQC cross-peak for DA-H1 (5.11 ppm) confirms the unit identity.

Part 4: Experimental Workflow Visualization

Sample Prep o | 1D Proton NMR If Pure _ 2D COSY o 2D HSQC o | Data Analysis Structural
(D20 Exchange + TSP) | (Purity Check) | (H-H Connectivity) "] (C-H Correlation) | (Assign Shifts) Confirmation

Click to download full resolution via product page

Figure 2: Standard operating procedure for NMR structural analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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